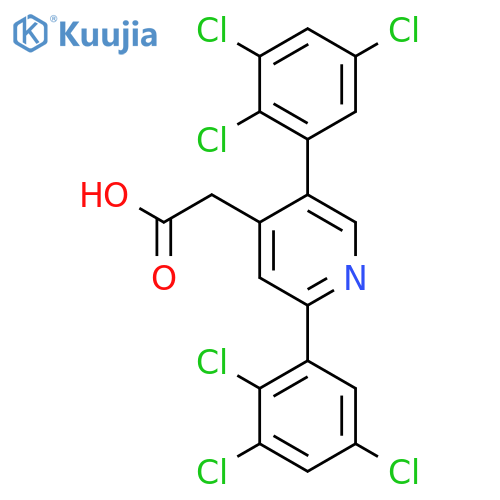Cas no 1361652-22-3 (2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid)

1361652-22-3 structure
商品名:2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
CAS番号:1361652-22-3
MF:C19H9Cl6NO2
メガワット:495.998259305954
CID:4966771
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid
-
- インチ: 1S/C19H9Cl6NO2/c20-9-3-11(18(24)14(22)5-9)13-7-26-16(1-8(13)2-17(27)28)12-4-10(21)6-15(23)19(12)25/h1,3-7H,2H2,(H,27,28)
- InChIKey: PPRXOSZPFZHMQW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1=CN=C(C2C=C(C=C(C=2Cl)Cl)Cl)C=C1CC(=O)O)Cl)Cl
計算された属性
- せいみつぶんしりょう: 494.873495 g/mol
- どういたいしつりょう: 492.876445 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- ぶんしりょう: 496.0
- 疎水性パラメータ計算基準値(XlogP): 7.4
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031135-1g |
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid |
1361652-22-3 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
| Alichem | A013031135-250mg |
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid |
1361652-22-3 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A013031135-500mg |
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid |
1361652-22-3 | 97% | 500mg |
790.55 USD | 2021-06-22 |
2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid 関連文献
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
1361652-22-3 (2,5-Bis(2,3,5-trichlorophenyl)pyridine-4-acetic acid) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
